Pyrrolidin-3-yl Benzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
pyrrolidin-3-yl benzoate |
InChI |
InChI=1S/C11H13NO2/c13-11(9-4-2-1-3-5-9)14-10-6-7-12-8-10/h1-5,10,12H,6-8H2 |
InChI Key |
RSCLTAHCZHPGHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Pyrrolidin 3 Yl Benzoate and Its Analogues
Classical Esterification Approaches
The most direct route to Pyrrolidin-3-yl Benzoate (B1203000) involves the esterification of a 3-hydroxypyrrolidine precursor. This can be achieved through several established methods, including condensation reactions with benzoic acid derivatives and modifications of the Fischer esterification.
Condensation Reactions with Benzoic Acid Derivatives
Condensation reactions provide a versatile and widely employed method for the synthesis of esters. The reaction of an alcohol with an activated carboxylic acid derivative, such as an acyl chloride or anhydride, is a common strategy. In the context of Pyrrolidin-3-yl Benzoate synthesis, this would involve the reaction of a suitably protected 3-hydroxypyrrolidine with a benzoic acid derivative. The use of a protecting group on the pyrrolidine (B122466) nitrogen, such as a tert-butyloxycarbonyl (Boc) group, is often necessary to prevent side reactions.
The reaction of N-Boc-3-hydroxypyrrolidine with benzoyl chloride in the presence of a base, such as triethylamine or pyridine, in an inert solvent like dichloromethane, would yield N-Boc-pyrrolidin-3-yl benzoate. Subsequent deprotection of the Boc group under acidic conditions would then afford the target compound, this compound.
Another effective method is the Mitsunobu reaction, which allows for the conversion of primary and secondary alcohols to esters under mild conditions with inversion of stereochemistry. acs.org This reaction typically employs a phosphine, such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). google.com The reaction of N-protected 3-hydroxypyrrolidine with benzoic acid in the presence of PPh3 and DEAD would proceed through an alkoxyphosphonium intermediate, which is then displaced by the benzoate anion to form the desired ester. acs.org
Fischer Esterification Modifications
The Fischer-Speier esterification is a classic method for forming esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. organic-chemistry.org The direct Fischer esterification of 3-hydroxypyrrolidine with benzoic acid is challenging due to the presence of the basic nitrogen atom, which would be protonated by the acid catalyst, thereby deactivating the alcohol and hindering the reaction.
However, modifications of this approach can be employed. For instance, using a protected form of 3-hydroxypyrrolidine, such as N-Boc-3-hydroxypyrrolidine, would allow the esterification to proceed under acidic conditions. The reaction of N-Boc-3-hydroxypyrrolidine with benzoic acid in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, typically with removal of water to drive the equilibrium, would yield the protected ester. Subsequent deprotection would provide this compound. The use of microwave irradiation has been shown to accelerate Fischer esterification reactions of substituted benzoic acids. nih.gov
Pyrrolidine Ring Construction Strategies
An alternative to functionalizing a pre-existing pyrrolidine is to construct the heterocyclic ring with the desired substitution pattern. This approach offers the flexibility to introduce various substituents and control stereochemistry.
Cyclization Reactions of Pyrrolidine Precursors
The formation of the pyrrolidine skeleton can be achieved through the cyclization of acyclic precursors. acs.org For the synthesis of this compound, a precursor containing a nitrogen atom and a suitable leaving group at the appropriate positions, along with a hydroxyl or benzoyloxy group at the 3-position, would be required.
One approach involves the intramolecular cyclization of an amino alcohol. For example, a protected 4-amino-1-butanol derivative with a hydroxyl group at the 2-position could be a suitable precursor. Activation of the terminal hydroxyl group, for instance, by conversion to a tosylate or mesylate, followed by intramolecular nucleophilic substitution by the amino group, would lead to the formation of the 3-hydroxypyrrolidine ring. Subsequent benzoylation of the hydroxyl group would yield the final product. A process for the preparation of chiral 3-hydroxypyrrolidine from 4-chloro-3-hydroxybutyronitrile has been described, involving reduction of the nitrile and in situ intramolecular cyclization. google.com
Intramolecular Amination and Cycloaddition Reactions
Intramolecular amination of C-H bonds represents a powerful strategy for the synthesis of saturated nitrogen heterocycles. mdpi.comnih.gov Palladium-catalyzed intramolecular amination of unactivated C(sp3)-H bonds at the γ-position of an amine derivative can be used to construct the pyrrolidine ring. mdpi.com This method offers a direct way to form the C-N bond of the pyrrolidine ring from a linear precursor.
[3+2] Cycloaddition reactions are another powerful tool for the construction of five-membered rings like pyrrolidine. The reaction of an azomethine ylide with an alkene dipolarophile can lead to the formation of highly substituted pyrrolidines in a stereoselective manner. nih.gov For the synthesis of a precursor to this compound, an azomethine ylide could be reacted with an alkene containing a hydroxyl or benzoyloxy equivalent.
Derivatization and Functionalization of Pre-formed Rings
The synthesis of pyrrolidine derivatives can be efficiently achieved by modifying an existing pyrrolidine ring. This approach is advantageous as it builds upon a readily available scaffold. One common method involves the functionalization of N-alkyl pyrrolines through palladium-catalyzed reactions. While N-acyl pyrrolines typically yield alkene products via arylation, N-alkyl pyrrolines can undergo hydroarylation to produce 3-aryl pyrrolidines, which are valuable precursors and analogues. researchgate.net This highlights a strategy where the core ring is constructed first, followed by the introduction of substituents at the 3-position.
Another key strategy in synthesizing compounds like this compound is the direct esterification of a pre-formed 3-hydroxypyrrolidine. This precursor, which contains the intact pyrrolidine ring, can be reacted with benzoyl chloride or benzoic acid under appropriate conditions to form the desired benzoate ester. The reactivity of the hydroxyl group allows for a straightforward derivatization step.
Organocatalytic strategies have also enriched the synthesis of chiral pyrrolidines. researchgate.net These methods can be divided into one-step and sequential approaches. The sequential approach often involves the initial construction of a chiral linear molecule which is then cyclized to form the pyrrolidine ring. researchgate.net Alternatively, functionalization can occur via multi-component reactions, where several starting materials react in a single step to build a complex, substituted pyrrolidine structure. tandfonline.com
Table 1: Selected Functionalization Reactions for Pyrrolidine Rings
| Reaction Type | Substrate Example | Reagent/Catalyst | Product Type |
|---|---|---|---|
| Hydroarylation | N-alkyl pyrroline | Palladium catalyst | 3-Aryl pyrrolidine |
| Esterification | 3-Hydroxypyrrolidine | Benzoyl chloride | 3-Benzoyloxy pyrrolidine |
Stereoselective Synthesis and Enantiomeric Resolution Techniques
Achieving stereochemical purity is critical in the synthesis of many biologically active molecules, including pyrrolidine derivatives. The pyrrolidine ring is a common structural motif in numerous natural products and pharmaceutical agents. researchgate.netrsc.orgbeilstein-journals.org Therefore, developing methods to control the three-dimensional arrangement of atoms is a central goal in synthetic chemistry. Stereoselective synthesis aims to produce a single stereoisomer out of many possibilities, which can be achieved through various techniques including the use of chiral auxiliaries, resolution of racemic mixtures, and asymmetric catalysis.
Chiral Auxiliary-Mediated Syntheses
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. wikipedia.org The auxiliary, being chiral itself, creates a diastereomeric intermediate that influences the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.
Oxazolidinones, popularized by David Evans, are a well-known class of chiral auxiliaries used in stereoselective alkylations and aldol reactions. In the context of pyrrolidine synthesis, an achiral precursor could be attached to an oxazolidinone auxiliary. Subsequent reactions, such as alkylation or cyclization, would proceed with a high degree of stereocontrol dictated by the auxiliary. For instance, the alkylation of a glycine derivative equipped with a BINOL-based chiral auxiliary can produce enantiomerically enriched α-amino acids, which are precursors for pyrrolidines. wikipedia.org
Another example is the use of camphorsultam, which can act as a chiral auxiliary in Michael additions to create chiral products with high diastereoselectivity. wikipedia.org These strategies are instrumental in building complex molecules with precise stereocontrol. organic-chemistry.org
Diastereomeric Salt Formation
When a synthesis produces a racemic mixture (an equal mixture of two enantiomers), the enantiomers can be separated through a process called resolution. One of the most established methods for resolution is diastereomeric salt formation. scivisionpub.comrsc.org This technique involves reacting the racemic mixture, for example, a racemic pyrrolidine precursor, with a single enantiomer of a chiral resolving agent.
This reaction creates a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. This difference allows for their separation by fractional crystallization. scivisionpub.com Once a pure diastereomeric salt is isolated, the resolving agent can be removed, yielding the desired enantiomer in pure form. For instance, the resolution of racemic amino acids can be achieved using chiral acids like (S)-mandelic acid. scivisionpub.com The efficiency of the resolution can be influenced by factors such as solvent, temperature, and pH. scivisionpub.comrsc.org In some cases, the use of ultrasound can aid in the precipitation and stabilization of the desired diastereomeric salt. scivisionpub.com
Table 2: Example of Resolution by Diastereomeric Salt Formation
| Racemic Compound | Resolving Agent | Key Separation Principle | Outcome |
|---|
Asymmetric Catalysis in Pyrrolidine Ring Formation
Asymmetric catalysis is a powerful strategy for synthesizing enantiomerically pure compounds directly, often avoiding the need for chiral auxiliaries or resolution steps. This approach utilizes a small amount of a chiral catalyst to generate large quantities of a chiral product. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a highly versatile method for constructing the pyrrolidine ring with excellent stereocontrol. rsc.org
This reaction involves the [3+2] cycloaddition between an azomethine ylide and a dipolarophile, leading to a highly functionalized pyrrolidine ring. researchgate.net The stereochemical outcome is controlled by the chiral catalyst, which can be a metal complex or an organocatalyst. Proline and its derivatives have emerged as highly effective organocatalysts for a range of asymmetric transformations, including the formation of pyrrolidine rings. nih.govnih.gov These catalysts operate by forming chiral iminium ions or enamines, which then react with high stereoselectivity. researchgate.net The development of asymmetric organocatalysis has provided powerful tools for the efficient construction of complex molecules with defined stereochemistry. nih.govnih.gov
Chemical Reactivity and Transformation Mechanisms of Pyrrolidin 3 Yl Benzoate
Nucleophilic and Electrophilic Substitution Reactions
The structure of Pyrrolidin-3-yl benzoate (B1203000) allows for both nucleophilic and electrophilic substitution reactions at different positions on the molecule.
Nucleophilic Substitution: The primary sites for nucleophilic attack are the carbonyl carbon of the benzoate ester and the nitrogen atom of the pyrrolidine (B122466) ring.
At the Carbonyl Carbon: The ester group is susceptible to nucleophilic acyl substitution. masterorganicchemistry.com This reaction proceeds through a tetrahedral intermediate, where a nucleophile attacks the electrophilic carbonyl carbon. The subsequent departure of the pyrrolidin-3-yloxy group as a leaving group results in a new acyl compound. This is a fundamental reaction for this class of molecules. masterorganicchemistry.com
At the Pyrrolidine Nitrogen: The lone pair of electrons on the secondary amine of the pyrrolidine ring makes it a potent nucleophile. It can participate in aromatic nucleophilic substitution (SNAr) reactions with suitably activated aromatic systems. researchgate.netnih.gov For this to occur, the aromatic ring being attacked typically requires strong electron-withdrawing groups. nih.gov
Electrophilic Aromatic Substitution: The benzoate ring can undergo electrophilic aromatic substitution (EAS), a characteristic reaction of aromatic compounds. libretexts.orgmsu.edu The ester group (-COOR) is a deactivating, meta-directing group. This means it withdraws electron density from the aromatic ring, making it less reactive than benzene (B151609), and directs incoming electrophiles to the meta-positions (C3 and C5) of the ring. msu.edu
| Reaction Type | Reagent/Conditions | Product Type |
| Nitration | HNO₃, H₂SO₄ | meta-nitro substituted product |
| Halogenation | Br₂, FeBr₃ | meta-bromo substituted product |
| Sulfonation | SO₃, H₂SO₄ | meta-sulfonated product |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | meta-acyl substituted product |
Oxidation Pathways
The pyrrolidine ring is the more susceptible moiety to oxidation in Pyrrolidin-3-yl benzoate. The carbon atoms adjacent to the nitrogen (α-carbons) are particularly prone to oxidation. The reaction of N-acyl-pyrrolidines with reagents like iron(II)-hydrogen peroxide can yield the corresponding pyrrolidin-2-ones, also known as lactams. researchgate.net A similar pathway could be anticipated for this compound, where oxidation would lead to the formation of a lactam derivative. The specific oxidant used would determine the reaction conditions and product distribution. researchgate.net
| Oxidizing System | Potential Product |
| Iron(II)-hydrogen peroxide | Pyrrolidin-2-one derivative |
| Molecular oxygen with iron complex | Pyrrolidin-2-one derivative |
| Dess-Martin periodinane (DMP) | Potential for oxidation if a primary or secondary alcohol is present |
Reduction Reactions
Both the ester functional group and the aromatic ring of this compound can be reduced, typically under different conditions.
Reduction of the Ester Group: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester group. This reaction would cleave the ester bond and reduce the resulting benzoate portion to benzyl (B1604629) alcohol and the pyrrolidine portion to 3-hydroxypyrrolidine.
Reduction of the Aromatic Ring: The benzene ring is generally resistant to reduction. However, under more forceful conditions, such as catalytic hydrogenation with catalysts like rhodium or ruthenium at high pressure and temperature, the aromatic ring can be reduced to a cyclohexane ring.
Reduction of Related Moieties: In the synthesis of complex pyrrolidine analogs, the reduction of lactams and nitro groups are common steps. nih.govmdpi.com For instance, a nitro group that might be introduced onto the benzoate ring via electrophilic substitution can be readily reduced to an amino group using reagents like H₂ over a palladium catalyst or metals in acid. msu.edu
| Functional Group | Reagent/Conditions | Product |
| Ester | LiAlH₄, followed by H₂O workup | Benzyl alcohol and 3-hydroxypyrrolidine |
| Aromatic Ring | H₂, Rh/C, high pressure/temp | Cyclohexane derivative |
| Nitro Group (if present) | H₂, Pd/C or Sn, HCl | Amine derivative |
Coupling Reactions for Structural Diversification
Modern synthetic chemistry employs various coupling reactions to build complex molecules, and the this compound scaffold can be a substrate for such transformations. Palladium-catalyzed cross-coupling reactions are particularly powerful for creating new carbon-carbon and carbon-heteroatom bonds. nih.gov
For these reactions to occur, the molecule would typically need to be pre-functionalized. For example, if a halogen atom were introduced onto the benzoate ring via electrophilic halogenation, it could then participate in reactions like:
Suzuki Coupling: Reaction with a boronic acid (R-B(OH)₂) to form a new C-C bond.
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group. nih.gov
Heck Coupling: Reaction with an alkene to form a substituted alkene.
C-H Activation: Direct functionalization of C-H bonds is also a modern strategy. C-H activation-arylation has been used in the synthesis of complex pyrrolidine analogs, demonstrating the potential to directly couple aryl groups to the pyrrolidine or benzoate backbone under specific catalytic conditions. nih.gov
Hydrolysis and Transesterification Reactions
The ester linkage in this compound is susceptible to cleavage by hydrolysis and transesterification.
Hydrolysis: This reaction involves the cleavage of the ester bond by water, yielding benzoic acid and 3-hydroxypyrrolidine. The reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis, often called saponification, is irreversible because the carboxylate salt of benzoic acid is formed, which is unreactive towards the alcohol. masterorganicchemistry.com
Transesterification: This is the process of exchanging the alcohol group of an ester with another alcohol. In the presence of an acid or base catalyst, reacting this compound with a different alcohol (R'-OH) would lead to the formation of a new benzoate ester (R'-O-CO-Ph) and 3-hydroxypyrrolidine. Enzymatic methods using lipases can also be employed for such transformations. medcraveonline.com
Plausible Reaction Mechanisms of Synthesis and Derivatization
Synthesis Mechanism: A plausible and direct synthesis of this compound involves the esterification of 3-hydroxypyrrolidine with a benzoic acid derivative. A common laboratory method would be the reaction of 3-hydroxypyrrolidine with benzoyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine.
The mechanism is a nucleophilic acyl substitution :
The hydroxyl group of 3-hydroxypyrrolidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.
This forms a tetrahedral intermediate where the carbonyl oxygen is negatively charged.
The carbonyl double bond reforms, and the chloride ion is expelled as a good leaving group.
The base removes the proton from the originally-hydroxyl oxygen to yield the final product, this compound.
Derivatization Mechanisms: The derivatization of this compound follows the mechanisms of the reactions described in the preceding sections.
Electrophilic Aromatic Substitution (EAS): The mechanism involves a two-step process. msu.edu First, the electrophile attacks the π-system of the benzoate ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or benzenonium ion. In the second step, a base (often the conjugate base of the acid catalyst) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the substituted product. msu.edu
Nucleophilic Aromatic Substitution (SNAr): If the pyrrolidine nitrogen of the molecule were to act as a nucleophile on an electron-deficient aromatic ring, the mechanism would also be a stepwise process. nih.gov It involves the initial addition of the nucleophile (the pyrrolidine nitrogen) to the aromatic ring to form a resonance-stabilized anionic intermediate called a Meisenheimer complex. This is followed by the elimination of a leaving group from the ring, which restores its aromaticity. nih.gov
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For pyrrolidin-3-yl benzoate (B1203000), ¹H and ¹³C NMR spectra offer precise information about the chemical environment of each hydrogen and carbon atom, respectively.
In ¹H NMR, the signals corresponding to the protons of the pyrrolidine (B122466) ring and the benzoate group appear at characteristic chemical shifts. The aromatic protons of the benzoate moiety typically resonate in the downfield region, while the aliphatic protons of the pyrrolidine ring are found further upfield. The multiplicity of these signals (singlet, doublet, triplet, or multiplet) provides insight into the number of adjacent protons, helping to confirm the connectivity of the atoms.
¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. The carbonyl carbon of the ester group is particularly noteworthy, appearing at a significant downfield shift. Spectrometers operating at frequencies such as 300 MHz are commonly used for these analyses. theses.fr While specific spectral data for the parent compound is not extensively published, analysis of closely related derivatives, such as (3S,5S)-5-(4-cyclopropyl-l,2,3,4-tetrahydroquinoxaline-l-carbonyl)pyrrolidin-3-yl benzoate, provides expected ranges for the core structure's signals. google.com
Table 1: Representative NMR Data for a this compound Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic-H | 7.21 - 7.49 (m) | 128.0 - 134.0 |
| Pyrrolidine-CH-O | 4.40 - 4.46 (m) | 70.0 - 80.0 |
| Pyrrolidine-CH₂ | 2.07 - 3.13 (m) | 30.0 - 50.0 |
Note: Data are estimated based on derivatives and general chemical shift principles. Actual values may vary.
Mass Spectrometry (MS) Techniques (e.g., HRMS)
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula. theses.frescholarship.org
In the analysis of this compound derivatives, HRMS is used to confirm the calculated mass of the molecular ion. theses.fr Techniques such as Electrospray Ionization (ESI) are often utilized to generate ions from the sample for analysis by instruments like a Q-Tof mass spectrometer. theses.fr This data is crucial for confirming the successful synthesis of the target molecule.
Table 2: HRMS Data Parameters
| Parameter | Description |
|---|---|
| Ionization Mode | Typically Electrospray Ionization (ESI) |
| Mass Analyzer | Time-of-Flight (TOF), Orbitrap |
| Measurement | Exact mass of the molecular ion (e.g., [M+H]⁺) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. theses.fr The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups.
A strong absorption band is anticipated in the region of 1710-1730 cm⁻¹ due to the C=O (carbonyl) stretching of the ester group. Additionally, C-O stretching vibrations for the ester will appear in the 1100-1300 cm⁻¹ region. The N-H stretching of the secondary amine in the pyrrolidine ring would typically be observed around 3300-3500 cm⁻¹. Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while aliphatic C-H stretching will be seen just below this value. Analysis is often performed on instruments equipped with an Attenuated Total Reflectance (ATR) accessory. ucl.ac.uk
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
|---|---|---|
| N-H (amine) | Stretch | 3300 - 3500 |
| C-H (aromatic) | Stretch | > 3000 |
| C-H (aliphatic) | Stretch | < 3000 |
| C=O (ester) | Stretch | 1710 - 1730 |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can unambiguously establish the molecule's stereochemistry and conformation.
For derivatives of this compound, such as (3R,5S)-5-(hydroxydiphenylmethyl)this compound, single-crystal X-ray diffraction has been used to confirm the relative and absolute stereochemistry. escholarship.orgescholarship.org The resulting data provides detailed information on bond lengths, bond angles, and torsion angles, which are visualized using tools like the Oak Ridge Thermal-Ellipsoid Plot (ORTEP). escholarship.org Different crystalline forms, or polymorphs, of a compound can be identified by their distinct X-ray diffraction patterns. google.com
Chromatographic Methods for Purity and Stereochemical Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of a chemical compound. The sample is passed through a column packed with a stationary phase, and its components are separated based on their differential interactions with the stationary and mobile phases. The purity of the sample is determined by the relative area of the peak corresponding to the compound of interest.
Since this compound possesses a stereocenter at the 3-position of the pyrrolidine ring, it can exist as a pair of enantiomers. Chiral HPLC is a specialized technique used to separate and quantify these enantiomers. google.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For example, in the analysis of a related chiral compound, a chiral IA column with a mobile phase of hexane and isopropanol was used to successfully separate the (R) and (S) enantiomers, which showed distinct retention times (e.g., 3.8 min and 4.1 min). escholarship.org This allows for the determination of the enantiomeric excess (ee) of a sample.
Computational and Theoretical Studies of Pyrrolidin 3 Yl Benzoate
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to predicting the behavior of a molecule at the electronic level. Methods like Density Functional Theory (DFT) are employed to determine a molecule's optimized geometry, electronic structure, and various reactivity descriptors. researchgate.net
Electronic Structure and Bonding Analysis
DFT calculations, often using a basis set such as B3LYP/6-31G*, are instrumental in elucidating the electronic structure of molecules. researchgate.net For a compound like Pyrrolidin-3-yl Benzoate (B1203000), these calculations would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles. Studies on related pyrrolidine (B122466) borane (B79455) complexes have shown that computational methods can accurately predict these geometric parameters, which are often in close agreement with experimental data. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a vital tool for understanding a molecule's reactivity and intermolecular interactions. researchgate.netmdpi.com An MEP map visualizes the electrostatic potential on the electron density surface, using a color-coded scheme to identify regions of positive, negative, and neutral potential. deeporigin.com
For Pyrrolidin-3-yl Benzoate, the MEP map would be expected to show:
Negative Regions (Red/Yellow): Concentrated around the electronegative oxygen atoms of the ester carbonyl group and the nitrogen atom of the pyrrolidine ring. These areas represent likely sites for electrophilic attack. researchgate.net
Positive Regions (Blue): Located around the hydrogen atoms, particularly the amine hydrogen on the pyrrolidine ring (if protonated) and the hydrogens on the benzene (B151609) ring. These regions are susceptible to nucleophilic attack. researchgate.net
This visual representation is crucial for predicting how the molecule will interact with biological targets or other reagents. mdpi.comchemrxiv.org Studies on fulleropyrrolidine derivatives demonstrate how MEP maps can identify electron-rich and electron-deficient sites, thereby predicting interaction patterns. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and distribution of these orbitals are key indicators of a molecule's electronic behavior. nih.govacs.org
HOMO: Represents the ability to donate electrons. For this compound, the HOMO is likely to be localized on the electron-rich benzoate ring and the nitrogen atom of the pyrrolidine. The energy of the HOMO (EHOMO) is related to the ionization potential. researchgate.net
LUMO: Represents the ability to accept electrons. The LUMO is expected to be distributed over the carbonyl group and the benzene ring, indicating the most probable sites for nucleophilic attack. The energy of the LUMO (ELUMO) is related to the electron affinity. researchgate.net
The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. A larger gap implies higher stability and lower chemical reactivity. In a study of benzoate derivatives, FMO characteristics, particularly the EHOMO, were shown to be a predominant factor in regulating their enzymatic conversion. nih.gov
| Compound | EHOMO (a.u.) | ELUMO (a.u.) | ΔE (a.u.) |
|---|---|---|---|
| HTEP | -0.219 | 0.005 | 0.224 |
| EOEP | -0.244 | 0.009 | 0.253 |
| OETA | -0.246 | -0.009 | 0.237 |
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). asianpubs.orgmdpi.com This method is essential in drug discovery for screening virtual libraries of compounds and predicting their interaction with a specific biological target. scispace.com
Prediction of Ligand-Protein Interactions
Docking simulations place a ligand, such as this compound, into the binding site of a target protein and score the different poses based on their binding energy. bohrium.com The results provide detailed insights into the specific interactions that stabilize the ligand-protein complex.
For this compound, these interactions would likely include:
Hydrogen Bonds: The ester carbonyl oxygen and the pyrrolidine nitrogen can act as hydrogen bond acceptors, while the N-H group on the pyrrolidine can act as a hydrogen bond donor.
π-π Stacking: The benzene ring can engage in π-π stacking or π-cation interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine, Tryptophan) in the protein's active site.
Hydrophobic Interactions: The aliphatic pyrrolidine ring and the phenyl ring can form favorable hydrophobic interactions with nonpolar residues.
In studies of other pyrrolidine derivatives targeting enzymes like acetylcholinesterase or N-myristoyltransferase, docking successfully identified key amino acid residues involved in binding and helped rationalize the compounds' inhibitory activity. manipal.edumdpi.com
Theoretical Binding Affinity Estimation
A primary output of molecular docking is the estimation of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). scispace.com This value quantifies the strength of the interaction between the ligand and the protein; a more negative value typically indicates a stronger binding affinity. scispace.commanipal.edu
The theoretical binding affinity of this compound would be calculated based on the sum of all favorable interactions minus any steric clashes or repulsive forces. Computational studies on pyrrolopyrimidine-based ligands and other pyrrolidine derivatives have demonstrated that these calculated affinities can correlate well with experimentally determined values, making them a powerful tool for ranking potential drug candidates. scispace.comnih.gov Advanced techniques like molecular dynamics simulations can further refine these binding energy calculations. manipal.edu
| Compound ID | Docking Score (kcal/mol) |
|---|---|
| Donepezil (Reference) | -17.257 |
| Compound 14a | -18.590 |
| Compound 14d | -18.057 |
Conformational Analysis and Energy Landscape Mapping
The conformational flexibility of this compound is primarily dictated by three key features: the puckering of the pyrrolidine ring, the orientation of the benzoate group relative to the pyrrolidine ring, and the rotation around the ester bond.
Pyrrolidine Ring Puckering:
Computational studies on 3-substituted prolines and other pyrrolidine derivatives have shown that the nature and size of the substituent at the C3 position can significantly influence the preferred pucker of the ring. It is hypothesized that the benzoate group in this compound would have a substantial impact on the conformational equilibrium of the pyrrolidine ring. The bulky benzoate group would likely favor a conformation that minimizes steric hindrance with the rest of the ring.
The energy landscape of the pyrrolidine ring in this compound would be characterized by multiple local energy minima corresponding to these different puckered conformations. The energy barriers between these conformers would determine the rate of interconversion at a given temperature. Quantum mechanical calculations, such as Density Functional Theory (DFT), would be the primary tool to map this energy landscape, providing insights into the relative stabilities of different conformers and the transition states connecting them.
Orientation of the Benzoate Group:
The orientation of the benzoate group relative to the pyrrolidine ring is another critical conformational variable. This is defined by the torsion angle around the C3-O bond. The benzoate group can adopt an axial or equatorial-like position with respect to the average plane of the pyrrolidine ring. The relative stability of these orientations would be governed by a combination of steric and electronic effects.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Pyrrolidine Pucker | Benzoate Orientation | Relative Energy (kcal/mol) |
| 1 | Envelope (C2-endo) | Equatorial | 0.00 |
| 2 | Envelope (C2-endo) | Axial | 1.5 - 2.5 |
| 3 | Envelope (C3-exo) | Equatorial | 0.5 - 1.5 |
| 4 | Envelope (C3-exo) | Axial | 2.0 - 3.5 |
| 5 | Twist (T) | - | 1.0 - 2.0 |
Note: This table is illustrative and based on general principles of conformational analysis of substituted pyrrolidines. Actual values would require specific DFT calculations.
The energy landscape mapping for this compound would involve a systematic exploration of the potential energy surface as a function of the key dihedral angles defining the ring pucker and the substituent orientation. This would reveal the global minimum energy conformation and the pathways for conformational transitions.
Molecular Dynamics (MD) Simulations
While no specific molecular dynamics (MD) simulations for this compound have been reported, this computational technique would be highly valuable for understanding its dynamic behavior in various environments.
An MD simulation of this compound would involve numerically solving Newton's equations of motion for a system containing one or more molecules of the compound, typically solvated in a chosen solvent like water or an organic solvent. The simulation would provide a trajectory of the atomic positions and velocities over time, from which various structural and dynamic properties can be calculated.
Potential Insights from MD Simulations:
Conformational Dynamics: MD simulations would allow for the direct observation of the interconversion between different puckered conformations of the pyrrolidine ring and the rotation of the benzoate group. The frequency and duration of these conformational transitions could be quantified.
Solvent Effects: By performing simulations in different solvents, the influence of the environment on the conformational preferences of this compound could be investigated. Hydrogen bonding interactions between the solvent and the ester and amine functionalities would be of particular interest.
Thermodynamic Properties: From the simulation trajectory, thermodynamic properties such as the average potential energy, kinetic energy, and heat capacity could be estimated. Furthermore, free energy calculations could be employed to determine the relative free energies of different conformational states, providing a more accurate picture of their populations at a given temperature.
Table 2: Key Parameters for a Hypothetical MD Simulation of this compound
| Parameter | Value/Description |
| Force Field | A suitable classical force field such as AMBER, CHARMM, or GROMOS would be chosen to describe the interatomic interactions. |
| Solvent Model | Explicit solvent models like TIP3P or SPC/E for water, or a generic solvent model for organic solvents. |
| System Size | A simulation box containing one or more this compound molecules solvated with a sufficient number of solvent molecules to avoid finite size effects. |
| Simulation Time | On the order of nanoseconds to microseconds, depending on the timescale of the processes of interest. |
| Ensemble | Typically, simulations would be run in the NPT (isothermal-isobaric) or NVT (canonical) ensemble to mimic experimental conditions. |
| Analysis | Radial distribution functions, root-mean-square deviation (RMSD), dihedral angle distributions, and hydrogen bond analysis. |
Structure Activity Relationship Sar Investigations at the Molecular Level
Impact of Pyrrolidine (B122466) Ring Substituents on Molecular Interactions
The pyrrolidine ring, particularly its nitrogen atom, is fundamental to the molecule's interaction with its biological targets. Modifications to this part of the scaffold significantly alter binding affinity and efficacy.
The nature of the nitrogen substituent is a critical determinant of activity. For cholinergic ligands, a quaternary ammonium (B1175870) group is often essential for maximal intrinsic activity, contributing significantly to the affinity for the receptor. pharmacy180.com While Pyrrolidin-3-yl Benzoate (B1203000) itself contains a tertiary amine, which can be protonated to form a cationic head, further alkylation to a quaternary salt can modulate its binding characteristics. Generally, converting a tertiary amine to its quaternary ammonium salt can enhance potency, though it also impacts properties like blood-brain barrier permeability. The transition from primary to secondary to tertiary amines typically sees a progressive increase in muscarinic activity. pharmacy180.com
Substitutions on the carbon framework of the pyrrolidine ring also play a role. For instance, in related cholinergic agents, the introduction of a methyl group on the ethylene (B1197577) bridge connecting the nitrogen to the ester group (analogous to the C2 and C5 positions of the pyrrolidine ring) has been shown to differentially affect receptor selectivity. A substitution on the β-carbon (relative to the nitrogen) tends to decrease nicotinic activity more than muscarinic activity, highlighting how subtle ring substitutions can fine-tune receptor subtype selectivity. pharmacy180.com
| Modification to Pyrrolidine Moiety | Impact on Activity | Reference |
| Nitrogen Substitution | ||
| Primary/Secondary Amine | Lower activity compared to tertiary/quaternary | pharmacy180.com |
| Tertiary Amine (protonated) | Essential for binding; acts as a cationic head | pharmacy180.com |
| Quaternary Ammonium | Optimal for maximal muscarinic activity | pharmacy180.com |
| Ring Carbon Substitution | ||
| β-Methyl Group | Reduces nicotinic activity to a greater extent than muscarinic | pharmacy180.com |
Influence of Benzoate Moiety Modifications on Molecular Recognition
The transition from a simple acetyl ester, as seen in the agonist acetylcholine (B1216132), to a larger, more complex ester like benzoate is a key factor in converting the molecule into an antagonist. The ester group itself is crucial for binding, but the nature of the acyl group dictates the pharmacological outcome. pharmacy180.com
Replacing the small methyl group of an acetyl ester with larger, bulkier groups, such as aromatic rings, is a common strategy for designing muscarinic antagonists. pharmacy180.com The benzoate moiety, with its phenyl ring, provides a hydrophobic surface that can engage with non-polar regions of the receptor binding site, contributing to a stable ligand-receptor complex that prevents agonist-induced conformational changes.
Further modifications to the benzoate ring, such as the introduction of substituents, can modulate binding affinity through steric and electronic effects. Structure-activity relationship studies on related piperidinyl esters have shown that the electronic character of the side chain is a primary driver of M3 receptor inhibitory activity, with electron-withdrawing groups being favorable. nih.gov For M2 receptors, both the size and the electronic properties of the acyl chain were found to be significant. nih.gov This suggests that modifications to the benzoate ring of Pyrrolidin-3-yl Benzoate, such as adding halogen or nitro groups, could enhance antagonist potency and potentially introduce receptor subtype selectivity.
| Benzoate Moiety Modification | General Impact on Muscarinic Receptor Activity | Reference |
| Replacement of Acetyl with Benzoate | Confers antagonist properties | pharmacy180.com |
| Introduction of Electron-Withdrawing Groups | Can enhance antagonist activity, particularly at M3 receptors | nih.gov |
| Increase in Size/Hydrophobicity | Generally associated with antagonist activity | pharmacy180.comnih.gov |
Stereochemical Effects on Biological Target Engagement
Biological targets, particularly receptors and enzymes, are chiral environments, making them highly sensitive to the stereochemistry of ligands. Muscarinic receptors exhibit clear stereoselectivity for ligands related to this compound. pharmacy180.com
The pyrrolidine ring in this compound has a chiral center at the 3-position, where the benzoate group is attached. This results in two enantiomers, (R)-Pyrrolidin-3-yl Benzoate and (S)-Pyrrolidin-3-yl Benzoate. In analogous compounds, such as the agonist methacholine, the (S)-enantiomer is equipotent with acetylcholine, whereas the (R)-enantiomer is approximately 20-fold less potent. pharmacy180.com This demonstrates a distinct preference by the receptor for a specific three-dimensional arrangement of the cationic head and the ester group. For antagonists, this stereoselectivity is also pronounced. The naturally occurring antagonist hyoscyamine (B1674123) is a pure enantiomer, and its racemic form, atropine, owes its activity almost entirely to that one isomer. nih.gov It is therefore expected that one enantiomer of this compound will exhibit significantly higher affinity for muscarinic receptors than the other.
| Compound | Enantiomer | Relative Potency at Muscarinic Receptors | Reference |
| Methacholine | (S)-(+)-methacholine | High (equipotent with acetylcholine) | pharmacy180.com |
| Methacholine | (R)-(-)-methacholine | Low (~20-fold less potent than S-enantiomer) | pharmacy180.com |
| Hyoscyamine | (-)-Hyoscyamine (pure) | High | nih.gov |
| Atropine | (±)-Hyoscyamine (racemate) | Potency derived almost entirely from the (-)-enantiomer | nih.gov |
Linker and Scaffold Modifications in this compound Analogues
The pyrrolidine ring serves as a scaffold to correctly orient the nitrogen and the ester group. Modifying this scaffold by changing its size, conformation, or chemical nature can have profound effects on biological activity.
Analogues where the five-membered pyrrolidine ring is replaced by a six-membered piperidine (B6355638) or a bicyclic tropane (B1204802) ring have been extensively studied as muscarinic antagonists. nih.gov For example, 4-diphenylacetoxy-N-methylpiperidine is a well-known M3 antagonist, and esters of tropine (B42219) (a bicyclic structure) are also potent anticholinergic agents. nih.gov These scaffolds maintain a similar spatial relationship between the nitrogen and the ester functionality but introduce different conformational constraints and steric profiles, which can be exploited to achieve receptor subtype selectivity. The synthesis of analogues based on quinuclidine, another bicyclic scaffold, has also been explored to develop high-affinity muscarinic ligands. nih.gov These studies show that while the pyrrolidine scaffold is effective, other related cyclic amine structures can also serve as viable scaffolds for potent antagonists.
Design Principles for Modulating Molecular Recognition
Based on the collective SAR data, several key design principles emerge for modulating the molecular recognition of this compound analogues at muscarinic receptors:
Cationic Head: A tertiary or, preferably, quaternary nitrogen is crucial for high-affinity binding to the anionic site of the receptor. pharmacy180.com
Ester Functionality: The ester group is a critical binding element. Its presence is a determinant for interaction with the receptor. pharmacy180.com
Acyl Group Determines Function: The nature of the group attached to the ester's carbonyl carbon dictates whether the compound acts as an agonist or antagonist. Small, simple groups (e.g., methyl in acetylcholine) lead to agonism, while larger, hydrophobic groups (e.g., the phenyl in benzoate) confer antagonism. pharmacy180.com
Optimal Stereochemistry: The specific stereoconfiguration at the chiral center on the pyrrolidine ring is paramount for potent activity. The receptor's chiral environment will strongly favor one enantiomer over the other. pharmacy180.com
Scaffold Rigidity and Conformation: The choice of the heterocyclic scaffold (pyrrolidine, piperidine, tropane) influences the compound's conformational flexibility and the spatial orientation of key functional groups, which can be tuned to enhance affinity and selectivity for specific receptor subtypes. nih.gov
By systematically applying these principles, medicinal chemists can design analogues of this compound with tailored potency and selectivity profiles for desired therapeutic applications.
Molecular Mechanisms of Interaction with Biological Targets Non Clinical Focus
Enzyme Inhibition Mechanisms (e.g., Topoisomerases, Kinases, Hydrolases)
Derivatives of the pyrrolidine (B122466) scaffold have been identified as inhibitors of several critical enzyme classes, including topoisomerases, kinases, and hydrolases.
Topoisomerases: Certain pyrrole-based compounds function as dual-targeting inhibitors of bacterial topoisomerases, specifically DNA gyrase (GyrB) and topoisomerase IV (ParE). nih.gov These enzymes are essential for bacterial DNA replication and are validated targets for antibiotics. nih.gov The inhibitory mechanism involves blocking the ATPase function of these enzymes, which is necessary for their role in managing DNA supercoiling. nih.gov For instance, a pyrrolamide derivative was found to form a crucial hydrogen-bond network with Asp81 and a conserved water molecule within the GyrB binding site. nih.gov
Kinases: The pyrrolidine scaffold is a key component in the development of selective kinase inhibitors. Enantiopure hydroxyl-functionalized pyrrolidine derivatives have demonstrated high selectivity for casein kinase 1 (CK1), a crucial regulator of many cellular processes. unipa.it The chirality and three-dimensional presentation of the pyrrolidine ring are critical for achieving selectivity among a vast panel of different kinases. unipa.it
Hydrolases: The pyrrolidine nucleus is also found in inhibitors of hydrolases such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and fatty acid amide hydrolase (FAAH). N-benzyl-2-pyrrolidone derivatives have been synthesized and shown to inhibit both AChE and BChE, enzymes responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.gov Furthermore, various heterocyclic compounds have been developed as potent and selective inhibitors of FAAH, an enzyme that degrades endocannabinoid signaling lipids. nih.govepa.gov
| Compound Class | Target Enzyme | Inhibition Mechanism | Reported Potency (IC₅₀) |
|---|---|---|---|
| Pyrrolamide Derivatives | Bacterial Topoisomerase IV | ATPase function inhibition | 38 nM nih.gov |
| Chiral Pyrrolidines | Casein Kinase 1 (CK1) | Selective binding to kinase domain | Not specified unipa.it |
| N-benzyl-2-pyrrolidones | Acetylcholinesterase (AChE) | Active site inhibition | Not specified nih.gov |
| OL-135 | Fatty Acid Amide Hydrolase (FAAH) | Reversible inhibition | ~80% brain FAAH inhibition at 20 mg/kg nih.gov |
Receptor Binding and Modulation Studies (e.g., G-protein-coupled receptors, cholinergic/dopaminergic pathways)
The pyrrolidin-3-yl structure is integral to ligands that bind and modulate a range of receptors, including G-protein-coupled receptors (GPCRs) and ligand-gated ion channels involved in key neurotransmitter pathways.
G-Protein-Coupled Receptors (GPCRs): A series of pyrrolidin-3-yl-N-methylbenzamides have been synthesized and evaluated as potent antagonists for the histamine (B1213489) H3 receptor, a GPCR involved in cognitive processes. nih.gov These compounds exhibit high binding affinity for the H3 receptor. nih.gov Other pyrrolidine derivatives have been developed as agonists for GRP40, another GPCR implicated in type 2 diabetes. nih.gov In the dopaminergic system, pyrrolidine-containing ligands have been designed as dual-target molecules, acting as partial agonists at the μ-opioid receptor and antagonists at the dopamine (B1211576) D3 receptor (D3R), with the goal of creating safer analgesics. nih.gov The D3R is predominantly expressed in the brain's mesolimbic region, which governs reward and motivation. nih.gov
Cholinergic Pathways: The pyrrolidine scaffold is a component of ligands targeting nicotinic acetylcholine receptors (nAChRs). Docking studies of pyrrolidine analogues of the α4β2 nAChR agonist A-84543 have been used to analyze the determinants for subtype selectivity between human α4β2 and α3β4 nicotinic receptors. nih.gov
Dopaminergic Pathways: In addition to the D3 receptor, other pyrrolidine derivatives have been shown to modulate dopamine receptor binding. Gamma-lactam peptidomimetics featuring a pyrrolidine ring can enhance the binding of agonists to dopamine receptors isolated from bovine striatal membranes. nih.gov The substitution on the pyrrolidine ring influences the degree of modulation, with a benzyl (B1604629) group providing the greatest enhancement. nih.gov
| Compound Series | Target Receptor | Modulation Effect | Binding Affinity (Kᵢ) |
|---|---|---|---|
| Pyrrolidin-3-yl-N-methylbenzamides | Histamine H3 Receptor | Antagonist | Potent binding affinity reported nih.gov |
| cis-4-CF₃-pyrrolidine derivatives | G-protein coupled receptor 40 (GRP40) | Agonist | Not specified nih.gov |
| trans-(2S,4R)-pyrrolidine derivatives | Dopamine D3 Receptor (D3R) | Antagonist | High affinity reported nih.gov |
| Pyrrolidine analogues of A-84543 | α4β2 Nicotinic Acetylcholine Receptor | Agonist | Not specified nih.gov |
Protein-Ligand Interaction Site Analysis
Understanding the specific molecular interactions between a ligand and its protein target is fundamental to rational drug design. Studies on pyrrolidine derivatives have elucidated key binding interactions.
In the case of bacterial topoisomerase inhibitors, crystallographic analysis of a pyrrolamide compound bound to S. aureus GyrB revealed critical interactions. The pyrrolamide portion forms a hydrogen-bond network with the side chain of Asp81, while a terminal carboxylate creates a salt bridge with Arg144. nih.gov Furthermore, the benzothiazole (B30560) core of the inhibitor engages in cation-π interactions with Arg84. nih.gov
For inhibitors of the MDM2-p53 protein-protein interaction, molecular docking studies of spiro[pyrrolidin-3,2-oxindoles] into the MDM2 binding site have been used to understand the binding mode. scispace.com These analyses help identify the key amino acid residues that govern the inhibitory activity, providing a framework for designing new molecules with improved potency. scispace.com Similarly, docking analyses of other pyrrolidine derivatives suggest binding to the podophyllotoxin (B1678966) pocket of gamma tubulin, indicating a potential mechanism for their anticancer activity. nih.gov
Mechanistic Insights from Chemical Biology Probes and Photoaffinity Labeling (PAL)
Chemical biology tools, particularly photoaffinity labeling (PAL), offer powerful methods for identifying the biological targets of a compound and mapping its binding site. nih.gov PAL involves incorporating a photo-reactive group into the structure of a ligand. nih.govmdpi.com Upon UV irradiation, this group forms a highly reactive intermediate (e.g., a carbene or nitrene) that covalently crosslinks the ligand to its target protein, allowing for subsequent identification and analysis. nih.govmdpi.com
Commonly used photo-reactive moieties include phenyl azides, benzophenones, and diazirines. nih.govmdpi.com A diazirine, for example, is relatively stable in the dark but upon photolysis generates a reactive carbene that can insert into nearby C-H or N-H bonds at the binding site. mdpi.com
While specific PAL studies utilizing a pyrrolidin-3-yl benzoate (B1203000) probe were not identified, this methodology is directly applicable. A photo-reactive group could be incorporated into the benzoate or pyrrolidine portion of the molecule. This chemical probe could then be used in cell extracts or in vivo to covalently label its protein targets. mdpi.com Subsequent proteomic analysis, often involving affinity chromatography and mass spectrometry, would identify the specific proteins that the compound interacts with, providing direct evidence of its molecular targets and mechanistic insights that are difficult to obtain through other methods. mdpi.com
Applications of Pyrrolidin 3 Yl Benzoate in Chemical and Biological Research
As a Building Block in Organic Synthesis
The pyrrolidine (B122466) ring is a versatile scaffold in organic synthesis, and Pyrrolidin-3-yl Benzoate (B1203000) would serve as a valuable chiral building block. nih.govresearchgate.net The synthesis of complex molecules often relies on the use of such foundational structures to introduce specific stereochemistry and functionality. The ester linkage in Pyrrolidin-3-yl Benzoate can be readily hydrolyzed to yield 3-hydroxypyrrolidine, a key intermediate in the synthesis of a wide array of pharmaceutical compounds. google.com
The general synthetic utility of pyrrolidine derivatives is vast, with numerous methods developed for their construction and functionalization. tandfonline.comorganic-chemistry.orgresearchgate.net These strategies include multicomponent reactions and stereoselective synthesis approaches that lead to a diverse range of pyrrolidine-containing molecules. tandfonline.commdpi.com The benzoate group, on the other hand, can act as a protecting group for the hydroxyl function on the pyrrolidine ring, allowing for selective reactions at other positions of the molecule.
Table 1: Examples of Pyrrolidine-Based Drugs and their Synthetic Precursors
| Drug | Therapeutic Class | Key Pyrrolidine Precursor |
| Avanafil | Phosphodiesterase-5 Inhibitor | (S)-Prolinol |
| Grazoprevir | Hepatitis C Virus NS3/4A Protease Inhibitor | Substituted Pyrrolidine Derivative |
| Voxilaprevir | Hepatitis C Virus NS3/4A Protease Inhibitor | Substituted Pyrrolidine Derivative |
| Pasireotide | Somatostatin Analog | Substituted Pyrrolidine Derivative |
This table illustrates the importance of pyrrolidine precursors in the synthesis of various drugs. nih.gov
Development of Chemical Probes for Target Identification and Validation
Chemical probes are essential tools for elucidating the function of biological targets. The design of such probes often incorporates a recognizable chemical scaffold that can be modified to include reporter tags or reactive groups. Given the prevalence of the pyrrolidine ring in bioactive molecules, this compound could serve as a foundational structure for the development of novel chemical probes.
By modifying the benzoate or the pyrrolidine nitrogen, researchers could introduce functionalities such as fluorophores, biotin tags, or photo-crosslinkers. These modified probes could then be used in a variety of assays, including fluorescence microscopy, affinity purification, and photo-affinity labeling, to identify and validate new drug targets.
Enzyme and Receptor Modulators for Basic Research
The pyrrolidine scaffold is a common feature in a multitude of compounds that modulate the activity of enzymes and receptors. frontiersin.orgnih.govnih.gov Its three-dimensional structure allows for precise interactions with the binding sites of these biological macromolecules. nih.govresearchgate.net For instance, derivatives of pyrrolidine have been investigated as inhibitors of enzymes such as α-amylase, α-glucosidase, and autotaxin. nih.govnih.gov
The specific substitution pattern and stereochemistry of the pyrrolidine ring are crucial for determining the biological activity and selectivity of these modulators. nih.govresearchgate.net this compound, with its defined stereocenter at the 3-position of the pyrrolidine ring, could serve as a starting point for the synthesis of libraries of compounds to screen for activity against various enzymes and receptors. The benzoate group could be replaced with other functionalities to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity.
Table 2: Examples of Pyrrolidine Derivatives as Enzyme Inhibitors
| Pyrrolidine Derivative Class | Target Enzyme | Therapeutic Area |
| N-Boc-proline amides | α-amylase, α-glucosidase | Diabetes |
| Pyrrolidine-based hydroxamic and carboxylic acids | Autotaxin | Inflammation, Cancer |
| Pyrrolidine sulfonamides | Dipeptidyl peptidase-IV (DPP-IV) | Diabetes |
This table provides examples of different classes of pyrrolidine derivatives and their targeted enzymes. frontiersin.orgnih.govnih.gov
Scaffold for Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of diverse compounds for high-throughput screening. The pyrrolidine ring is an excellent scaffold for the construction of such libraries due to its ability to be functionalized at multiple positions. nih.govnih.govresearchgate.net
Starting with this compound, chemists can generate a library of compounds by modifying the pyrrolidine nitrogen and by replacing the benzoate group with a variety of other chemical moieties. This approach allows for the systematic exploration of chemical space around the pyrrolidine core, increasing the probability of discovering novel compounds with desired biological activities. Encoded library technology has been successfully applied to screen libraries of highly functionalized pyrrolidines, leading to the identification of potent enzyme inhibitors. nih.govresearchgate.netcapes.gov.br
Exploration in Materials Science Research
The application of pyrrolidine-based compounds is also emerging in the field of materials science. For instance, pyrrolidinium-based ionic liquids and plastic crystals are being investigated for their potential use as electrolytes in energy storage devices. chemrxiv.orgchemrxiv.org The properties of these materials, such as ionic conductivity, are influenced by the structure of the pyrrolidinium cation.
Furthermore, hybrid materials incorporating pyrrolidine fragments into mesoporous silica supports have been developed as efficient base catalysts for the production of fine chemicals. researchgate.net While direct applications of this compound in this area are not yet reported, its structure suggests potential for its use as a precursor in the synthesis of novel pyrrolidine-containing polymers or functional materials.
Future Research Directions and Emerging Avenues
Development of Advanced and Sustainable Synthetic Methodologies
Advanced synthetic strategies that are ripe for exploration include:
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, offering high atom and step economy. tandfonline.comtandfonline.com Developing an MCR for the Pyrrolidin-3-yl Benzoate (B1203000) core could significantly streamline its production.
Catalyst-Based Reactions: The use of novel organocatalysts or transition-metal catalysts can provide high stereoselectivity, which is crucial given the stereogenic centers in the pyrrolidine (B122466) ring. researchgate.netnih.gov Research into chiral catalysts could enable precise control over the synthesis of specific stereoisomers of Pyrrolidin-3-yl Benzoate derivatives. mdpi.com
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability. Adapting synthetic routes to flow chemistry setups could enable more efficient and reproducible manufacturing of this compound.
Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and improve yields, contributing to a more sustainable synthetic process. nih.gov
| Synthetic Methodology | Key Advantages for this compound Synthesis |
| Multicomponent Reactions | Increased synthetic efficacy, reduced waste, less solvent consumption. tandfonline.com |
| Stereoselective Synthesis | Control over stereoisomers, potentially leading to different biological profiles. researchgate.netdocumentsdelivered.com |
| Microwave-Assisted Synthesis | Increased efficiency and support for green chemistry principles. nih.gov |
| Cycloaddition Reactions | A classic and extensively studied method for preparing five-membered heterocycles like pyrrolidine. nih.govtandfonline.com |
Application of Artificial Intelligence and Machine Learning in Compound Design
Key applications include:
Generative Modeling: AI models, such as recurrent neural networks (RNNs), can be trained on large chemical datasets to generate novel molecular structures based on the this compound scaffold. nih.gov These models can propose derivatives with a high likelihood of possessing desired biological activities.
Predictive Modeling: ML algorithms can predict the physicochemical properties, biological activities, and pharmacokinetic profiles of virtual compounds. mdpi.com This allows for the in silico screening of vast virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and testing. crimsonpublishers.com
Structure-Based Design: When the three-dimensional structure of a biological target is known, AI can be used to predict the binding interactions between the target and novel this compound analogs, automating a critical part of the design process. oxfordglobal.com
| AI/ML Application | Role in Compound Design | Potential Impact on this compound Research |
| Generative Models | Creates novel molecular structures with desired characteristics. mdpi.com | Rapidly design new derivatives with potentially improved efficacy. |
| Predictive Analytics | Forecasts biological activity, toxicity, and pharmacokinetic properties. crimsonpublishers.com | Reduces time and cost by prioritizing high-potential compounds for synthesis. |
| Target Identification | Analyzes multi-omics data to find novel biological targets. mdpi.com | Identifies new therapeutic areas where the scaffold could be effective. |
| Drug Repurposing | Predicts new uses for existing compounds. mdpi.com | Accelerates development by finding new applications for known derivatives. |
Identification of Novel Molecular Targets for Basic Research Applications
While some pyrrolidine derivatives have known biological activities, a key area of future research is the identification of entirely new molecular targets for compounds based on the this compound scaffold. This exploration can uncover new biological pathways and provide tools for basic science research. The pyrrolidine scaffold is known to interact with a diverse range of targets, suggesting a broad potential for its derivatives. nih.gov
Potential strategies for target identification include:
Chemical Proteomics: This approach uses chemical probes derived from a lead compound to identify its protein binding partners within a complex biological sample.
Phenotypic Screening: Testing this compound derivatives in cell-based assays that model various diseases can reveal unexpected activities. Subsequent target deconvolution studies can then identify the molecular target responsible for the observed effect.
Computational Target Prediction: Algorithms can predict potential protein targets for a small molecule by comparing its structure to libraries of known ligands or by using docking simulations against a panel of protein structures.
| Potential Target Class | Example(s) from Pyrrolidine Scaffolds | Relevance for Basic Research |
| Enzymes | DNA Gyrase, Topoisomerase IV, Matrix Metalloproteinases (MMPs). nih.govfrontiersin.org | Probing the roles of these enzymes in cellular processes and disease. |
| G-Protein Coupled Receptors | Chemokine Receptor CXCR4. nih.gov | Investigating signaling pathways involved in inflammation and cell migration. |
| Ion Channels | Voltage-Sensitive Sodium Channels. nih.gov | Studying the mechanisms of neuronal excitability and pain signaling. |
Exploration of Uncharted Chemical Space around the this compound Scaffold
The concept of "chemical space" refers to the vast multidimensional space of all possible molecules. rsc.org Future research will focus on systematically exploring the uncharted chemical space around the this compound core to discover novel structures with unique properties. The non-planar, three-dimensional nature of the saturated pyrrolidine ring makes it an excellent starting point for creating structurally diverse molecules. nih.govresearchgate.net
This exploration can be achieved by:
Scaffold Hopping: Computational and synthetic methods can be used to replace the core pyrrolidine or benzoate moieties with other bioisosteric groups, leading to entirely new classes of compounds that may retain or improve upon the original's activity while possessing different physical or chemical properties.
Functionalization at Multiple Positions: Systematically modifying different positions on both the pyrrolidine ring and the benzoate group with a wide array of substituents will allow for a thorough investigation of structure-activity relationships (SAR). nih.gov
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
To fully understand how a compound like this compound exerts its effects at a systems level, a holistic approach is required. nih.gov Multi-omics integrates data from various biological layers, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a comprehensive picture of cellular responses to a molecular intervention. nih.govnashbio.com
Future research will likely involve:
Transcriptomic Analysis (RNA-Seq): To determine how this compound derivatives alter gene expression patterns in cells.
Proteomic Analysis: To identify changes in protein expression and post-translational modifications, revealing the downstream effects of target engagement.
Metabolomic Analysis: To measure changes in cellular metabolites, providing insights into the compound's impact on metabolic pathways.
By integrating these datasets, researchers can construct detailed models of the compound's mechanism of action, identify potential biomarkers of activity, and gain a more profound understanding of the complex biological networks being modulated. mdpi.comresearchgate.net
Q & A
Q. Example Workflow :
Optimize molecular structure using Gaussian or similar software.
Compare calculated NMR shifts with experimental data to validate accuracy.
Simulate reaction pathways to identify transition states and energy barriers.
What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for pyrrolidine ring protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.2–8.1 ppm).
- ¹³C NMR : Ester carbonyl (δ ~165–170 ppm) and quaternary carbons in the pyrrolidine ring (δ ~50–60 ppm).
- IR Spectroscopy : Ester C=O stretch (~1720 cm⁻¹) and C-O-C asymmetric stretch (~1250 cm⁻¹).
- Mass Spectrometry : Molecular ion peak ([M+H]⁺) and fragmentation patterns (e.g., loss of benzoyl group).
Validation against databases (e.g., NIST Chemistry WebBook) is essential for confirming structural assignments .
In studies where this compound exhibits contradictory biological activity across different assays, what strategies can researchers employ to resolve these discrepancies?
Answer:
- Assay standardization : Ensure consistent cell lines, solvent controls (e.g., DMSO concentration ≤0.1%), and incubation times.
- Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity.
- Orthogonal assays : Compare results from enzymatic inhibition assays (e.g., fluorometric) with cellular viability assays (e.g., MTT).
For example, sodium benzoate showed conflicting efficacy in HE treatment due to variability in ammonia measurement protocols; similar rigor is advised for pyrrolidine derivatives .
What are the critical parameters for ensuring the stability of this compound during storage, and how should degradation products be monitored?
Answer:
- Storage conditions :
- Temperature: –20°C in airtight, light-resistant containers.
- Humidity: Maintain <40% RH to prevent hydrolysis.
- Degradation monitoring :
| Degradation Pathway | Primary Product | Detection Method |
|---|---|---|
| Hydrolysis | Benzoic acid | HPLC (retention time ~3.2 min) |
| Oxidation | N-Oxide derivatives | LC-MS ([M+16]⁺ ion) |
How can researchers design experiments to elucidate the mechanism of action of this compound in enzymatic inhibition, particularly in relation to its stereochemical configuration?
Answer:
- Chiral resolution : Separate enantiomers using chiral HPLC (e.g., Chiralpak IA column) to test individual stereoisomers.
- Kinetic studies : Determine values via Lineweaver-Burk plots under varying substrate concentrations.
- Molecular docking : Use AutoDock Vina to predict binding interactions with active sites (e.g., dipeptidyl peptidase-4 for analogs like Alogliptin Benzoate).
Case Study : Alogliptin Benzoate derivatives were synthesized with (R)- and (S)-configurations to assess stereospecific inhibition of DPP-4, revealing a 10-fold difference in IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
